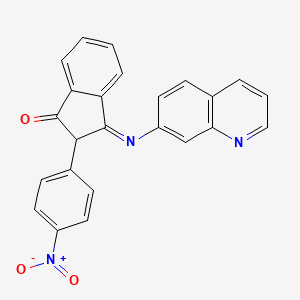![molecular formula C18H17Cl2N3O3 B4957669 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine, also known as CNPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CNPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is thought to be responsible for the positive symptoms of schizophrenia.
Biochemical and Physiological Effects:
In addition to its antipsychotic effects, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine for lab experiments is its high affinity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine. One area of interest is its potential use as a treatment for other psychiatric disorders, such as bipolar disorder and depression. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine and to develop more effective formulations for in vivo administration.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine is a promising compound that has been widely studied for its potential therapeutic applications. Its high affinity for dopamine D2 receptors makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine that could lead to new therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine involves the reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an antipsychotic agent. 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. Several studies have demonstrated the efficacy of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine in reducing the positive symptoms of schizophrenia, such as delusions and hallucinations.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)11-18(24)22-9-7-21(8-10-22)17-6-5-15(23(25)26)12-16(17)20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVDNIHVOYWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)

![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)


![methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)
![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)


![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)